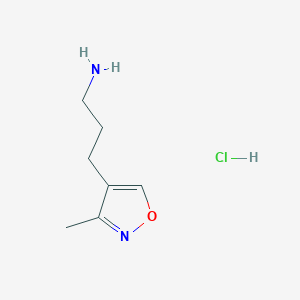
3-(3-Methyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-Methyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride” is a chemical compound with a molecular weight of 154.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The compound has the IUPAC name 1-(3-isopropylisoxazol-4-yl)-N-methylmethanamine . The InChI code is 1S/C8H14N2O/c1-6(2)8-7(4-9-3)5-11-10-8/h5-6,9H,4H2,1-3H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 154.21 . The InChI code is 1S/C8H14N2O/c1-6(2)8-7(4-9-3)5-11-10-8/h5-6,9H,4H2,1-3H3 .Applications De Recherche Scientifique
- Compounds with 1,2,4-triazole derivatives have shown promising results as anticancer agents . They have been evaluated against human cancer cell lines including MCF-7, Hela, and A549 .
- The methods of application typically involve in vitro testing using MTT assay .
- Some of these compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .
- Triazole compounds, which are similar to oxazole, have broad biological activities, such as antimicrobial .
- The methods of application typically involve in vitro testing against various bacterial and fungal strains .
- The outcomes often include the measurement of the minimum inhibitory concentration (MIC) of the compound against the tested strains .
- Compounds containing a triazole are known to exhibit anti-inflammatory activities .
- The methods of application typically involve in vivo testing in animal models of inflammation .
- The outcomes often include the reduction in inflammation markers or symptoms in the treated animals .
- Triazole compounds have also been used as antiviral agents .
- The methods of application typically involve in vitro testing against various viral strains .
- The outcomes often include the reduction in viral replication or infectivity .
- Triazole compounds have been used as analgesic agents .
- The methods of application typically involve in vivo testing in animal models of pain .
- The outcomes often include the reduction in pain responses in the treated animals .
Anticancer Agents
Antimicrobial Agents
Anti-inflammatory Agents
Antiviral Agents
Analgesic Agents
Anticonvulsant Agents
- Oxazolines can be synthesized from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .
- The methods of application typically involve chemical reactions under controlled conditions .
- The outcomes often include the successful synthesis of the desired oxazole compounds .
- Oxazole derivatives have been used as antidiabetic agents .
- The methods of application typically involve in vivo testing in animal models of diabetes .
- The outcomes often include the reduction in blood glucose levels in the treated animals .
- Oxazole derivatives have been used as antiobesity agents .
- The methods of application typically involve in vivo testing in animal models of obesity .
- The outcomes often include the reduction in body weight in the treated animals .
- Oxazole derivatives have been used as antioxidant agents .
- The methods of application typically involve in vitro testing using various antioxidant assays .
- The outcomes often include the measurement of the antioxidant capacity of the compound .
- Oxazole derivatives have been used as antitubercular agents .
- The methods of application typically involve in vitro testing against Mycobacterium tuberculosis .
- The outcomes often include the measurement of the minimum inhibitory concentration (MIC) of the compound against M. tuberculosis .
Chemical Synthesis
Antidiabetic Agents
Antiobesity Agents
Antioxidant Agents
Antitubercular Agents
Anti-allergic Agents
Propriétés
IUPAC Name |
3-(3-methyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-6-7(3-2-4-8)5-10-9-6;/h5H,2-4,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLAQOGABYEEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

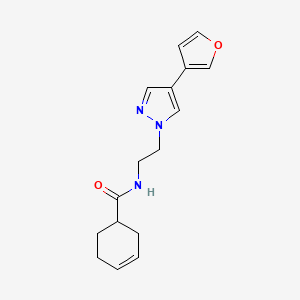
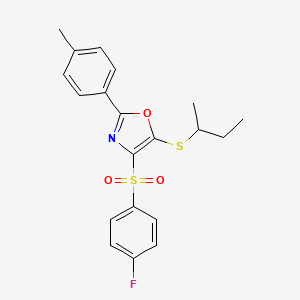
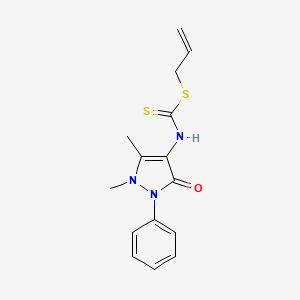
![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2629757.png)
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2629760.png)
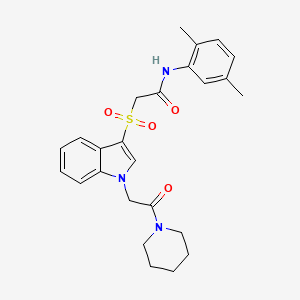
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629762.png)
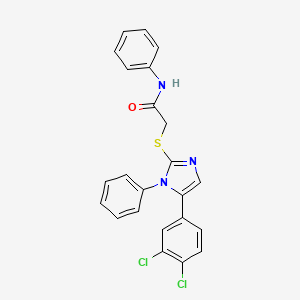
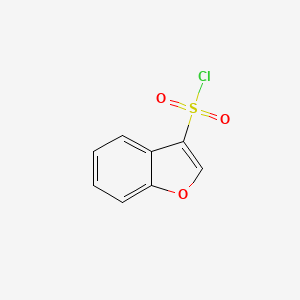
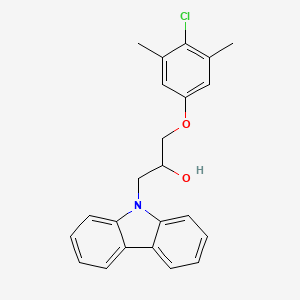
![(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2629768.png)
![1-Tert-butyl-3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-5-methylpyrazole](/img/structure/B2629769.png)
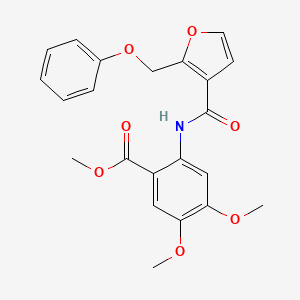
![6-Chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2629773.png)